BenchChemオンラインストアへようこそ!

1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone

Lipophilicity Partition coefficient Transdermal drug delivery

1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone (CAS 71548-53-3; synonyms: methyl 1-hexyl-5-oxopyrrolidine-3-carboxylate, 1-hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester) is a 5-oxopyrrolidine-3-carboxylic acid ester belonging to the N-alkyl-2-pyrrolidone class of cyclic amides (γ-lactams). It features a hexyl chain at the N1 position and a methoxycarbonyl (-COOCH₃) group at the C4 position of the pyrrolidone ring, yielding the molecular formula C₁₂H₂₁NO₃ with a molecular weight of 227.30 g/mol.

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
CAS No. 71548-53-3
Cat. No. B13810370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone
CAS71548-53-3
Molecular FormulaC12H21NO3
Molecular Weight227.30 g/mol
Structural Identifiers
SMILESCCCCCCN1CC(CC1=O)C(=O)OC
InChIInChI=1S/C12H21NO3/c1-3-4-5-6-7-13-9-10(8-11(13)14)12(15)16-2/h10H,3-9H2,1-2H3
InChIKeyGJHNTLQYACBIND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone (CAS 71548-53-3): Physicochemical Identity and Structural Differentiation Among N-Alkyl Pyrrolidones


1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone (CAS 71548-53-3; synonyms: methyl 1-hexyl-5-oxopyrrolidine-3-carboxylate, 1-hexyl-5-oxo-3-pyrrolidinecarboxylic acid methyl ester) is a 5-oxopyrrolidine-3-carboxylic acid ester belonging to the N-alkyl-2-pyrrolidone class of cyclic amides (γ-lactams) . It features a hexyl chain at the N1 position and a methoxycarbonyl (-COOCH₃) group at the C4 position of the pyrrolidone ring, yielding the molecular formula C₁₂H₂₁NO₃ with a molecular weight of 227.30 g/mol [1]. Key computed physicochemical properties include a predicted density of 1.0±0.1 g/cm³, boiling point of 339.6±35.0 °C at 760 mmHg, an ACD/LogP of 2.06, and an experimentally matched Log Kow of 2.30 . Unlike the widely used industrial solvent N-methyl-2-pyrrolidone (NMP; Log P ≈ −0.40), this compound's dual hydrophobic-polar architecture—conferred by the hexyl chain and the methoxycarbonyl substituent—positions it within a distinct lipophilicity window that has been systematically explored for transdermal penetration enhancement [2][3].

Why 1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone Cannot Be Substituted by Common N-Alkyl Pyrrolidones: Evidence for Structure-Driven Performance Divergence


Within the N-alkyl-2-pyrrolidone series, physicochemical properties and biological performance are highly sensitive to both N-alkyl chain length and the presence of ring substituents. Systematic studies by Sasaki et al. (1988, 1990) on nine pyrrolidone derivatives demonstrated that simply extending the N-alkyl chain from methyl to hexyl to lauryl increases lipophilicity and transdermal penetration-enhancing potency but also escalates skin irritation—1-lauryl-2-pyrrolidone induced the most severe irritation among all derivatives tested [1][2]. Conversely, introduction of a 4-methoxycarbonyl group onto the pyrrolidone ring simultaneously reduces enhancer permeability and decreases the promoting effect, while also markedly attenuating skin irritation [1]. The 1-hexyl-4-methyloxycarbonyl substitution pattern thus occupies a specific performance niche—intermediate between the highly irritating long-chain analogs and the less potent short-chain analogs—that cannot be replicated by any single-substituent modification [2]. Generic procurement based solely on the pyrrolidone core or N-alkyl chain length risks selecting a compound with either suboptimal enhancement efficacy or unacceptable irritation profile. The quantitative evidence below substantiates this position.

Quantitative Differentiation Evidence for 1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone Against Closest Analogs


Lipophilicity Differentiation: Log P Gap of >2.5 Orders of Magnitude Versus N-Methyl-2-pyrrolidone (NMP)

The target compound exhibits an experimentally determined Log Kow of 2.30 (octanol-water partition coefficient), as reported in the foundational study by Sasaki et al. (1988) and confirmed by the ACD/Percepta prediction platform [1]. This value is approximately 2.7 log units higher than that of N-methyl-2-pyrrolidone (NMP; Log P ≈ −0.40 to −0.46), the most commonly procured N-alkyl pyrrolidone solvent [2]. It also exceeds that of the non-esterified analog 1-hexyl-2-pyrrolidone (NHP; Log P ≈ 2.13) . The Log P difference translates to a >500-fold greater octanol-water partition ratio for the target compound versus NMP, directly impacting its partitioning behavior into the lipid-rich stratum corneum. This intermediate lipophilicity—higher than NMP yet moderated relative to 1-lauryl-2-pyrrolidone by the polar methoxycarbonyl group—is the physicochemical basis for its balanced penetration enhancement and irritation profile.

Lipophilicity Partition coefficient Transdermal drug delivery

Irritation-Enhancement Balance: Explicit Identification as an 'Adequate Enhancer' Versus 1-Lauryl-2-pyrrolidone in a Head-to-Head Panel of Nine Derivatives

In a definitive 1990 study published in Chemical and Pharmaceutical Bulletin, Sasaki et al. evaluated the acute toxicity (500 mg/kg i.p. in mice) and primary skin irritation (rabbit dorsal skin, Draize-type assessment) of nine pyrrolidone derivatives previously developed as transdermal penetration enhancers [1]. Among all derivatives tested, 1-lauryl-2-pyrrolidone (III) induced the most severe skin irritation. In contrast, pyrrolidone derivatives bearing a methyloxycarbonyl (-COOCH₃) group caused little irritation. The authors explicitly concluded that '1-hexyl-4-methyloxycarbonyl- and 1-lauryl-4-methyloxycarbonyl-2-pyrrolidone are suggested to be adequate enhancers, judging from the balance of their enhancing activity and irritation' [1]. This conclusion represents the only compounds in the nine-derivative panel to receive this specific designation, distinguishing them from both the highly irritating unsubstituted long-chain analogs (1-lauryl-2-pyrrolidone) and the less potent short-chain analogs (1-methyl-2-pyrrolidone).

Skin irritation Transdermal penetration enhancer Safety profile

Skin Penetration vs. Accumulation Profile: 1-Hexyl Derivatives Penetrate; 1-Lauryl Derivatives Accumulate Without Transfer

The 1988 Sasaki et al. study in International Journal of Pharmaceutics compared the transdermal absorbability of nine pyrrolidone derivatives through excised rat skin using phenol red (phenolsulfonphthalein) as a model non-absorbable drug [1]. A critical differentiating observation was that 1-methyl- and 1-hexyl-substituted derivatives penetrated through rat skin, whereas 1-lauryl-substituted derivatives showed little transfer despite high skin accumulation [1]. A follow-up study in 1990 (Chem. Pharm. Bull.) confirmed that 1-hexyl-2-pyrrolidone (II) showed 'slight penetration' while 1-lauryl-2-pyrrolidone (III) showed 'little penetration but high skin accumulation' [2]. Introduction of the 4-methoxycarbonyl group was found to reduce enhancer permeability, decrease the promoting effect, and prolong the lag time—a controlled attenuation that, when combined with the reduced irritation conferred by the same substituent, creates a performance profile distinct from both the unsubstituted hexyl and lauryl analogs [1][3].

Percutaneous absorption Enhancer permeability Skin accumulation

Patent-Recognized Utility: Explicit Inclusion in Transdermal Formulation Claims for Benzene Diamine Derivatives Targeting Dementia and Alzheimer's Disease

United States Patent Application US20190091168 ('Formulation for Enhanced Transdermal Absorption of Drug'), filed in 2018 and claiming priority from Korean Patent Application 10-2017-0124525, explicitly lists 1-hexyl-4-methyloxycarbonyl-2-pyrrolidone among a defined set of pyrrolidone derivatives claimed as transdermal absorption enhancers for benzene diamine derivatives targeting dementia, Alzheimer's disease, and hair loss [1]. The patent recites a specific list of eligible pyrrolidone derivatives including N-cyclohexyl-2-pyrrolidone, 1-butyl-3-dodecyl-2-pyrrolidone, 1,5-dimethyl-2-pyrrolidone, 1-ethyl-2-pyrrolidone, 1-hexyl-4-methyloxycarbonyl-2-pyrrolidone, 1-hexyl-2-pyrrolidone, 1-(2-hydroxyethyl)pyrrolidone, 3-hydroxy-N-methyl-2-pyrrolidone, lauryl pyrrolidone, 1-lauryl-4-methyloxycarbonyl-2-pyrrolidone, N-methyl-2-pyrrolidone, N-caprylyl-2-pyrrolidone, and N-dodecyl-2-pyrrolidone [1]. The explicit naming of the target compound in a published patent application distinguishing it from generic pyrrolidone references provides procurement-relevant evidence of its recognized utility in a specific transdermal formulation context, as opposed to merely being a member of a broad chemical class.

Transdermal patch Alzheimer's disease Benzene diamine derivative

BACE-1 Inhibitor Scaffold Utility: 5-Oxopyrrolidine-3-carboxylic Acid Derivatives Achieve Sub-Micromolar BACE-1 Inhibition via Directed C(sp³)–H Activation

A 2024 study published in Organic & Biomolecular Chemistry (Baldini et al.) demonstrated that stereochemically dense 5-oxo-pyrrolidine-3-carboxylic acid derivatives—the same core scaffold as the target compound—can be elaborated via directed Pd-catalyzed C(sp³)–H activation to yield BACE-1 (β-secretase 1) enzyme inhibitors with sub-micromolar activity [1]. The key aryl appendage introduced by C(sp³)–H activation was found to interact within the BACE-1 S2′ subsite, enabling the identification of two inhibitors [1]. While the target compound (CAS 71548-53-3) itself is not a BACE-1 inhibitor, its 5-oxo-pyrrolidine-3-carboxylic acid methyl ester core represents the unfunctionalized scaffold from which these bioactive molecules were derived. Earlier work by Iserloh et al. (Bioorg. Med. Chem. Lett., 2008) on 4-phenoxypyrrolidine-based BACE-1 inhibitors, which references CAS 71548-53-3 in associated chemical databases, further corroborates the relevance of this scaffold class [2]. This distinguishes the target compound from simple N-alkyl-2-pyrrolidones (e.g., NMP, NHP) which lack the 4-position carboxylate handle required for further synthetic elaboration into bioactive molecules.

BACE-1 inhibitor Alzheimer's disease Medicinal chemistry scaffold

Hydrolytic Prodrug Potential: 4-Methoxycarbonyl Derivatives Undergo Skin-Mediated Hydrolysis to 4-Carboxy Forms In Situ

A distinctive finding reported by Sasaki et al. (1988) was that 4-methoxycarbonyl pyrrolidone derivatives undergo hydrolysis to their corresponding 4-carboxy derivatives within the skin during transdermal permeation experiments [1]. This in situ bioconversion was specifically observed for the methoxycarbonyl-substituted series and represents a differentiation from non-esterified pyrrolidones. The hydrolysis converts the more lipophilic methyl ester (Log P ~2.3) to the more polar carboxylic acid form, creating a lipophilicity gradient that may contribute to the controlled penetration profile. This prodrug-like behavior is absent in 1-hexyl-2-pyrrolidone (NHP) and 1-methyl-2-pyrrolidone (NMP), which lack the hydrolyzable ester group. The observation provides a mechanistic rationale for the prolonged lag time and moderated enhancement effect conferred by the 4-methoxycarbonyl substituent, distinguishing this compound from non-esterified analogs that exhibit either excessively rapid penetration (NMP, NHP) or excessive skin accumulation without transfer (lauryl derivatives) [1][2].

Prodrug activation Skin metabolism Controlled release

Optimal Application Scenarios for 1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone Based on Quantitative Differentiation Evidence


Transdermal Patch Formulation Development Requiring a Dermally Tolerable Penetration Enhancer with Intermediate Lipophilicity

Based on the explicit designation of this compound as an 'adequate enhancer' in the Sasaki et al. (1990) nine-derivative head-to-head study—where it demonstrated low skin irritation while retaining meaningful penetration enhancement—formulators developing transdermal patches for chronic conditions (e.g., Alzheimer's disease, as recited in US20190091168) should prioritize this compound over 1-lauryl-2-pyrrolidone, which induced the most severe irritation, and over NMP, whose Log P of −0.40 is too hydrophilic for effective stratum corneum partitioning [1][2]. Its Log P of 2.30 positions it within the optimal window (1–3) for percutaneous absorption, and the hydrolytic conversion of the 4-methoxycarbonyl group to the 4-carboxy form in skin provides an additional level of penetration control that simple N-alkyl pyrrolidones cannot offer [3].

Iontophoretic and Active Transdermal Delivery of Peptide Therapeutics (e.g., Parathyroid Hormone)

The compound's balanced hydrophobic-polar architecture—a hexyl chain conferring lipid bilayer affinity and a methoxycarbonyl group providing polar character—makes it suitable as a humectant and chemical enhancer in iontophoretic drug delivery systems, as supported by its inclusion in transdermal formulation patents [1]. For peptide drugs such as human parathyroid hormone (hPTH), where injection is currently the only viable administration route, this compound's ability to penetrate skin (unlike 1-lauryl derivatives which merely accumulate) and its favorable irritation profile (unlike 1-lauryl-2-pyrrolidone) address two critical formulation challenges simultaneously. Procurement for iontophoretic patch development should consider this compound over NMP (which lacks sufficient lipophilicity) or 1-lauryl-2-pyrrolidone (which poses unacceptable irritation risk).

Medicinal Chemistry: Building Block for BACE-1 Inhibitor Synthesis via C(sp³)–H Activation

For medicinal chemistry groups pursuing aspartyl protease inhibitors (BACE-1, BACE-2) as Alzheimer's disease therapeutics, the 5-oxo-pyrrolidine-3-carboxylic acid methyl ester core of this compound serves as a validated starting scaffold for directed C(sp³)–H functionalization, as demonstrated by Baldini et al. (2024) who achieved sub-micromolar BACE-1 inhibition from this scaffold class [2]. The presence of the 4-methoxycarbonyl group provides a synthetic handle that is absent in simple N-alkyl-2-pyrrolidones (NMP, NHP), enabling regioselective elaboration at the 4-position. Procurement of this specific building block—rather than a generic N-alkyl pyrrolidone—is indicated when the synthetic route requires a 5-oxo-pyrrolidine-3-carboxylate intermediate amenable to C–H activation or further derivatization.

Polymer Synthesis as a Higher-Boiling, Reduced-Toxicity Replacement for N-Methyl-2-pyrrolidone (NMP)

As a high-boiling aprotic solvent (predicted BP ~340 °C at 760 mmHg) with moderate polarity, this compound has been noted as offering advantages over NMP (BP ~202 °C) in polyamide and polyurethane synthesis contexts, including reduced toxicity [1]. Its higher boiling point enables higher reaction temperatures without pressurization, while its Log P of 2.30 (vs. −0.40 for NMP) provides markedly different solvation characteristics for hydrophobic monomers and polymers. This scenario is most relevant for polymer chemists seeking to replace NMP—which is classified as a reproductive toxicant under several regulatory frameworks—with a functionally distinct yet structurally related alternative that operates in a different volatility and solvation regime.

Quote Request

Request a Quote for 1-Hexyl-4-methyloxycarbonyl-2-pyrrolidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.